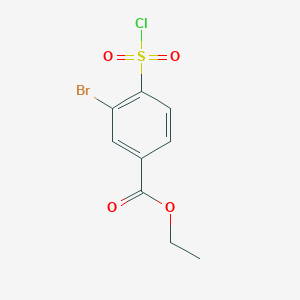

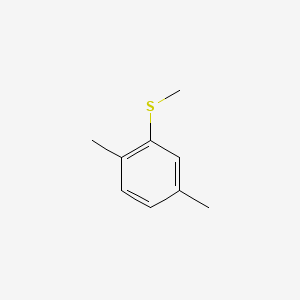

![molecular formula C11H9N5 B2473213 1-[4-(1H-吡唑-5-基)苯基]-1H-1,2,4-三唑 CAS No. 1030385-93-3](/img/structure/B2473213.png)

1-[4-(1H-吡唑-5-基)苯基]-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-m科学研究应用

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular structures is essential for designing molecules with desirable properties. Researchers have investigated a series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes to understand the existence of planar stacking columns in pyrazole-based supramolecular structures. These compounds, with different substituents, provide insights into how subtle structural changes impact the supramolecular environment. Notably, the obtained compounds did not exhibit planar stacking interactions between benzenes in either solid or liquid states. Techniques such as single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations confirmed this absence of stacking. Additionally, nuclear magnetic resonance (NMR) spectroscopy revealed that planar stacking interactions do not form in solution .

Antiparasitic Activity

Compound 13 derived from this pyrazole-triazole scaffold has demonstrated potent in vitro antipromastigote activity . Molecular simulation studies revealed that it fits well within the active site of LmPTR1 , a potential drug target. The favorable binding pattern and lower binding free energy contribute to its efficacy against parasites .

Biological Properties

The pyrazole-triazole scaffold exhibits a range of noteworthy biological properties, including:

Cytotoxicity and SAR Studies

Researchers have conducted structure-activity relationship (SAR) studies on derivatives of the pyrazole-triazole scaffold. Certain compounds, such as those with electron-donating and electron-withdrawing groups, exhibit promising cytotoxic activity . For instance, derivatives with specific substituents demonstrated significant cytotoxicity compared to standard compounds .

Synthesis via Cyclocondensation

Efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been achieved using vitamin B1 as a catalyst. Starting from α,β-unsaturated aldehydes/ketones and substituted phenylhydrazine, this method yields the desired pyrazole derivatives. Characterization techniques include high-resolution mass spectrometry (HR-MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) .

作用机制

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 14 .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Given its potential target, it may influence pathways regulated by the mitogen-activated protein kinase 14 .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit cytotoxic activity, suggesting that this compound may also have potential therapeutic applications .

属性

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWTZLVQLHCHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

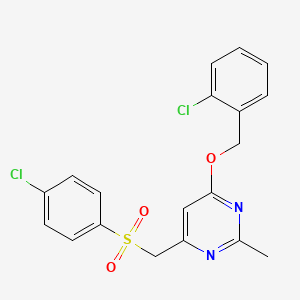

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2473135.png)

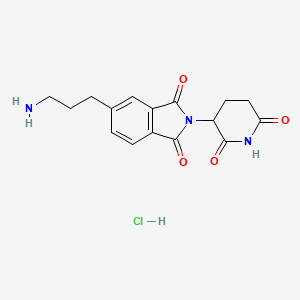

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)

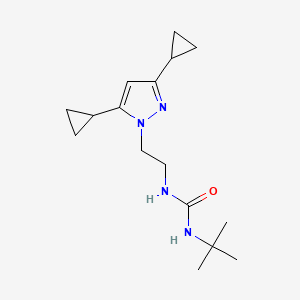

![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)

![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)

![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)